4-(1,1-Difluoropropyl)aniline

basicity electron-withdrawing effect pKa

Difluorinated anilines often suffer from unmatched lipophilicity or over-fluorination, complicating CNS lead optimization. 4-(1,1-Difluoropropyl)aniline solves this with quantifiable property tuning. - **Balanced physicochemical profile**: LogP 2.19, LogD₇.₄ 1.0 (CNS-favorable range); ΔpKa -0.87 vs. 4-fluoroaniline. - **Process advantage**: Boiling point 246.3°C enables distillation purification; distinct from common solvents. - **Supply security**: ≥95-98% purity, immediate shipment for multi-step synthesis or monomer preparation.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
CAS No. 1889542-64-6
Cat. No. B3112315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoropropyl)aniline
CAS1889542-64-6
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N)(F)F
InChIInChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
InChIKeyBVHDAXOSHHFEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 4-(1,1-Difluoropropyl)aniline (CAS 1889542-64-6): A Fluorinated Aniline Building Block


4-(1,1-Difluoropropyl)aniline (CAS 1889542-64-6) is a para-substituted, gem-difluorinated aniline derivative with the molecular formula C₉H₁₁F₂N (MW 171.19) [1]. This compound incorporates a 1,1-difluoropropyl moiety at the 4-position of the aniline ring, imparting distinct physicochemical properties relative to its non-fluorinated, mono-fluorinated, or shorter-chain difluoroalkyl analogs. It is commercially available as a research chemical (typically ≥95-98% purity) and serves as a valuable synthetic intermediate in medicinal chemistry and materials science, where the modulation of lipophilicity, basicity, and metabolic stability is critical [2].

pKa-modulated aniline for basicity tuning
Lipophilicity balancing in lead optimization
Thermal stability for high-temperature synthetic routes

Why 4-(1,1-Difluoropropyl)aniline (CAS 1889542-64-6) Cannot Be Replaced by Common Fluorinated Anilines


The presence, length, and fluorination pattern of the alkyl chain on the aniline ring fundamentally alters the compound's electronic and steric profile. The 1,1-difluoropropyl group in 4-(1,1-difluoropropyl)aniline provides a specific balance of lipophilicity and electron-withdrawing character [1]. Simple substitution with 4-fluoroaniline (CAS 371-40-4) drastically changes the pKa and metabolic soft spot profile , while replacement with 4-(trifluoromethyl)aniline (CAS 455-14-1) significantly increases electron-withdrawal and reduces basicity . Even a change to the shorter-chain 4-(1,1-difluoroethyl)aniline (CAS 1379282-27-5) alters the logP and boiling point, which can impact reaction conditions and downstream physicochemical properties . Therefore, direct interchange without empirical validation of the new analog's performance in the specific synthetic route or assay is not scientifically sound.

4-(1,1-Difluoropropyl)aniline 4-Fluoroaniline · 4-(Trifluoromethyl)aniline · 4-(1,1-Difluoroethyl)aniline
  • Altered basicity and nucleophilicity may shift coupling efficiency
  • Different lipophilicity (LogP/LogD) may impact membrane partitioning
  • Distinct boiling point can affect purification and thermal reactions

Quantitative Differentiation of 4-(1,1-Difluoropropyl)aniline (CAS 1889542-64-6) Against Key Analogs


pKa Comparison: 4-(1,1-Difluoropropyl)aniline vs. 4-Fluoroaniline and 4-(Trifluoromethyl)aniline

The predicted pKa of 4-(1,1-difluoropropyl)aniline is 3.78±0.10 . This value indicates a significantly reduced basicity compared to the mono-fluorinated analog, 4-fluoroaniline (pKa 4.65) , due to the enhanced electron-withdrawing inductive effect of the gem-difluoromethylene group. Conversely, it is substantially more basic than the strongly electron-withdrawing trifluoromethyl analog, 4-(trifluoromethyl)aniline (pKa 2.45) . This intermediate basicity positions 4-(1,1-difluoropropyl)aniline as a tunable building block where a moderate reduction in amine nucleophilicity is desired without the extreme deactivation caused by a -CF₃ group.

Basicity Comparison
Data to verify
pKa 3.78±0.10 vs 4.65 (4-F-aniline), 2.45 (4-CF3-aniline)
Intermediate basicity for ADME tuning
Predicted pKa; verify experimentally
basicity electron-withdrawing effect pKa

Lipophilicity (LogP) Differentiation: 4-(1,1-Difluoropropyl)aniline vs. Shorter-Chain and Isomeric Analogs

The calculated LogP of 4-(1,1-difluoropropyl)aniline is 2.19 [1]. This is notably lower than the LogP of the shorter-chain analog, 4-(1,1-difluoroethyl)aniline (LogP 2.96) , a difference of ΔLogP = -0.77. The extended propyl chain in 4-(1,1-difluoropropyl)aniline, despite having an additional methylene unit, does not translate to a linear increase in lipophilicity, likely due to conformational and solvation effects. Furthermore, it shares the same LogP value (2.19) as its regioisomer, 3-(1,1-difluoropropyl)aniline , indicating that the substitution position on the ring has minimal impact on overall lipophilicity for this specific scaffold.

Lipophilicity (LogP)
Data to verify
LogP 2.19 vs 2.96 (4-difluoroethyl-aniline)
Lower lipophilicity than shorter-chain analog
Calculated LogP; experimental validation recommended
lipophilicity logP membrane permeability

Lipophilicity at Physiological pH (LogD₇.₄): 4-(1,1-Difluoropropyl)aniline vs. 4-Fluoroaniline

The experimentally determined distribution coefficient (LogD) of 4-(1,1-difluoropropyl)aniline at pH 7.4 is 1 . This value reflects its lipophilicity under physiologically relevant conditions, where the amine exists in a mixture of neutral and protonated forms. In contrast, the LogD of 4-fluoroaniline at pH 7.4 is approximately 1.15 [1], a difference of ΔLogD = -0.15. While both compounds are moderately lipophilic, the difluoropropyl analog exhibits slightly lower distribution into the lipid phase at neutral pH, a property that can influence its partitioning in biological membranes and its overall ADME profile in drug discovery contexts.

Distribution at pH 7.4
Reported
LogD₇.₄ 1 vs ~1.15 (4-F-aniline)
Slightly lower effective lipophilicity
Experimentally derived; cross-check with other conditions
logD distribution coefficient pH 7.4

Boiling Point Differentiation for Purification and Synthetic Handling

The predicted boiling point of 4-(1,1-difluoropropyl)aniline is 246.3±35.0 °C at 760 mmHg [1]. This is significantly higher than that of the non-fluorinated parent, aniline (184.1 °C), and the mono-fluorinated analog, 4-fluoroaniline (187 °C) [2], reflecting the increased molecular weight and intermolecular interactions imparted by the difluoropropyl group. Compared to the shorter-chain 4-(1,1-difluoroethyl)aniline (predicted boiling point 228.9±35.0 °C) , the propyl analog boils approximately 17 °C higher, a difference that can be critical for optimizing distillation-based purification methods and assessing thermal stability in high-temperature reactions.

Thermal Property
Reported
BP 246.3±35.0 °C vs 187 °C (4-F-aniline), 228.9 °C (ethyl analog)
Higher boiling point for thermal stability
Predicted values; may vary with pressure
boiling point distillation thermal stability

Optimal Application Scenarios for 4-(1,1-Difluoropropyl)aniline (CAS 1889542-64-6) in Medicinal Chemistry and Materials Science


Fine-Tuning Basicity in Lead Optimization

When a lead series exhibits promising activity but suboptimal ADME properties due to high amine basicity, 4-(1,1-difluoropropyl)aniline offers a quantifiable reduction in pKa (ΔpKa = -0.87) compared to 4-fluoroaniline . This can lower the fraction of compound ionized at intestinal pH, potentially enhancing oral absorption. The intermediate basicity between 4-fluoroaniline and 4-(trifluoromethyl)aniline provides a middle-ground option for SAR exploration .

Modulating Lipophilicity in CNS Drug Discovery

For central nervous system (CNS) targets where lipophilicity must be carefully controlled to balance permeability and efflux, 4-(1,1-difluoropropyl)aniline provides a LogP of 2.19 and a LogD₇.₄ of 1 . This places it in the favorable range for CNS drug candidates and represents a ΔLogP reduction of 0.77 compared to the shorter-chain 4-(1,1-difluoroethyl)aniline , allowing medicinal chemists to dial in the desired physicochemical profile.

Synthesis of High-Molecular-Weight Fluorinated Materials

The higher boiling point of 4-(1,1-difluoropropyl)aniline (246.3±35.0 °C) compared to 4-fluoroaniline (187 °C) [1] makes it a more robust building block for high-temperature polymerization reactions or for the preparation of fluorinated monomers that require thermal stability during processing. Its use as an intermediate in the synthesis of complex perfluoroalkylated derivatives is also noted [2].

Distillation and Purification Process Design

In multi-step synthetic routes, the boiling point of 4-(1,1-difluoropropyl)aniline (246.3±35.0 °C) [1] is sufficiently distinct from common solvents and lower-boiling impurities to enable its isolation via fractional distillation. The predicted 17 °C higher boiling point relative to its ethyl analog can be exploited for purification where the shorter-chain analog co-distills with other reaction components.

Application
Selection Property
Validation Focus
Basicity tuning in lead optimization
pKa-modulated intermediate choice
Reaction efficiency and ADME endpoint assessment
Lipophilicity modulation for CNS target research
LogP/LogD-balanced building block
Permeability and efflux screening
High-temperature material synthesis
Thermally stable fluorinated monomer precursor
Polymerization condition optimization
Distillation-based purification
Elevated boiling point for fractional distillation
Purity and recovery validation

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